4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid is a compound that features a piperazine ring, a benzoic acid moiety, and an ethoxycarbonyl group. Piperazine derivatives are known for their pharmacological properties and are used in various therapeutic areas .
Preparation Methods
The synthesis of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then sulfonylated to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to multiple receptors with high affinity, influencing various biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid include:
4-(Piperazin-1-yl)benzoic acid: Lacks the ethoxycarbonyl group.
4-(Ethoxycarbonyl)piperazine: Lacks the benzoic acid moiety.
Sulfonylbenzoic acids: Differ in the substituents on the benzoic acid ring.
The uniqueness of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O6S |
---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18) |
InChI Key |
VGFFBLJFBVGPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.